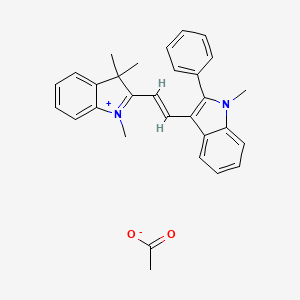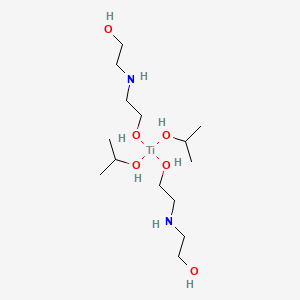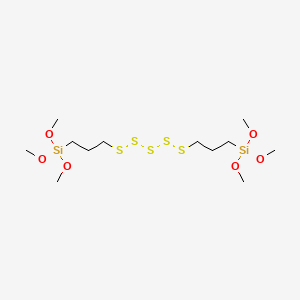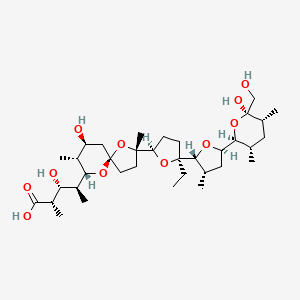
3-O-Demethylmonensin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Demethylmonensin A is a derivative of monensin A, a polyether antibiotic produced by the bacterium Streptomyces cinnamonensis. Monensin A is well-known for its ionophoric properties, which allow it to transport metal cations across cell membranes. This compound is structurally similar to monensin A but lacks a methoxy group at the C-3 position .
Méthodes De Préparation
3-O-Demethylmonensin A can be synthesized through the biosynthetic pathway of monensin A. The process involves the deletion of specific genes in the monensin biosynthetic gene cluster, such as the monB genes, which results in the production of this compound instead of monensin A . The synthetic route typically involves the use of modular polyketide synthases (PKSs) that catalyze the formation of the polyether structure through a series of oxidative cyclizations . Industrial production methods may involve the fermentation of genetically modified Streptomyces cinnamonensis strains that have been engineered to produce this compound in high yields .
Analyse Des Réactions Chimiques
3-O-Demethylmonensin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the polyether structure.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-O-Demethylmonensin A has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyether antibiotics.
Biology: It serves as a tool to investigate ion transport mechanisms across cell membranes.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effects on various pathogens.
Industry: It is used in the development of ionophoric agents for various industrial applications
Mécanisme D'action
The mechanism of action of 3-O-Demethylmonensin A involves its ability to form complexes with metal cations, such as sodium and potassium ions. This ionophoric property allows it to transport these cations across cell membranes, disrupting the ionic balance within cells. The molecular targets and pathways involved include the cell membrane and ion channels, which are affected by the altered ion concentrations .
Comparaison Avec Des Composés Similaires
3-O-Demethylmonensin A is similar to other polyether antibiotics, such as:
Monensin A: The parent compound, which has a methoxy group at the C-3 position.
Monensin B: Another derivative with slight structural differences.
Salinomycin: A polyether antibiotic with a different polyether ring structure.
The uniqueness of this compound lies in its specific structural modification, which can lead to different biological activities and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
92096-16-7 |
|---|---|
Formule moléculaire |
C35H60O11 |
Poids moléculaire |
656.8 g/mol |
Nom IUPAC |
(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C35H60O11/c1-9-33(30-19(3)15-25(42-30)28-18(2)14-20(4)35(41,17-36)45-28)11-10-26(43-33)32(8)12-13-34(46-32)16-24(37)21(5)29(44-34)22(6)27(38)23(7)31(39)40/h18-30,36-38,41H,9-17H2,1-8H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30+,32-,33-,34+,35-/m0/s1 |
Clé InChI |
HQPUMSXNLBJIRZ-ZVSDQPDZSA-N |
SMILES isomérique |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |
SMILES canonique |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)O)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


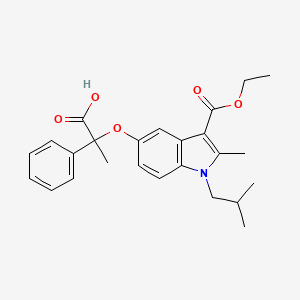
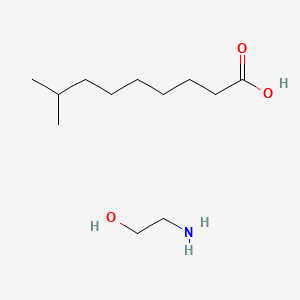
![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)
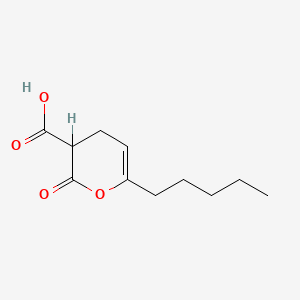

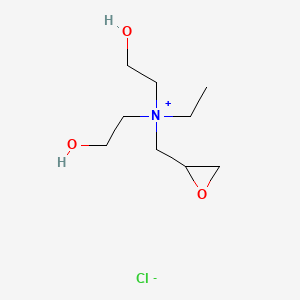
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)

